3-Methyl-3-pentanol
Overview
Description
3-Methyl-3-pentanol, also known as 3-methylpentan-3-ol, is an organic chemical compound and a tertiary hexanol. It is a colorless liquid with a fruity odor and is used in various chemical syntheses. This compound is particularly notable for its use in the synthesis of the tranquilizer emylcamate and has similar sedative and anticonvulsant actions itself .
Mechanism of Action
Target of Action
3-Methyl-3-pentanol, also known as 3-methylpentan-3-ol, is an organic chemical compound and a tertiary hexanol . It is used in the synthesis of the tranquilizer emylcamate . The primary targets of this compound are likely to be the central nervous system (CNS) receptors that are also targeted by sedatives and anticonvulsants .
Mode of Action
It is known to have similar sedative and anticonvulsant actions to emylcamate . This suggests that it may interact with its targets in the CNS to depress neuronal activity, thereby producing a calming effect and potentially preventing or reducing the frequency of seizures .
Biochemical Pathways
Given its sedative and anticonvulsant properties, it is likely to influence pathways related to neurotransmission in the cns
Pharmacokinetics
Its solubility in water and miscibility with ethanol and diethyl ether suggest that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve a reduction in neuronal activity in the CNS, given its sedative and anticonvulsant properties . This can result in a calming effect and a potential reduction in the frequency of seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its physical properties such as melting point and boiling point suggest that it may be stable under a wide range of temperatures.
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of tranquilizers , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in these processes
Cellular Effects
The cellular effects of 3-Methyl-3-pentanol are also not well studied. Given its role in the synthesis of tranquilizers , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It is known that the median lethal dose (LD50) in rats is 710 mg/kg , indicating potential toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-3-pentanol can be synthesized through the Grignard reaction. This involves reacting ethylmagnesium bromide with methyl acetate in the presence of dried diethyl ether or tetrahydrofuran as a solvent. Another method involves reacting ethylmagnesium bromide with butanone under similar conditions .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory preparation, with adjustments for scale and efficiency. The Grignard reaction remains a cornerstone due to its reliability and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although the tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols.
Reduction: This compound can be reduced to its corresponding alkane under specific conditions.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Typically yields ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Produces alkanes.
Substitution: Results in various substituted organic compounds depending on the substituent introduced.
Scientific Research Applications
3-Methyl-3-pentanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its sedative and anticonvulsant properties.
Medicine: Utilized in the synthesis of pharmaceuticals like emylcamate.
Industry: Employed in the production of fragrances and flavorings due to its fruity odor.
Comparison with Similar Compounds
Hexanol: Another hexanol with different structural properties.
1-Methylcyclohexanol: A secondary alcohol with different reactivity.
2-Phenyl-2-butanol: A tertiary alcohol with a phenyl group, offering different chemical behavior.
Uniqueness: 3-Methyl-3-pentanol stands out due to its tertiary alcohol structure, which imparts unique reactivity and stability compared to primary and secondary alcohols. Its use in pharmaceutical synthesis and its sedative properties further distinguish it from similar compounds .
Properties
IUPAC Name |
3-methylpentan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-6(3,7)5-2/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDAATYAJDYRNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021755 | |
Record name | 3-Methyl-3-pentanol | |
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Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid | |
Record name | 3-Methyl-3-pentanol | |
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Record name | 3-Methylpentan-3-ol | |
Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
5.56 [mmHg] | |
Record name | 3-Methyl-3-pentanol | |
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CAS No. |
77-74-7 | |
Record name | 3-Methyl-3-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-74-7 | |
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Record name | 3-Methyl-3-pentanol | |
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Record name | 3-METHYL-3-PENTANOL | |
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Record name | 3-Pentanol, 3-methyl- | |
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Record name | 3-Methyl-3-pentanol | |
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Record name | 3-methylpentan-3-ol | |
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Record name | 3-METHYL-3-PENTANOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the branched structure of 3-Methyl-3-pentanol affect its self-association compared to linear alcohols?
A1: Research indicates that the apparent molar heat capacities of isomeric alcohols, including this compound, display a maximum against concentration. This maximum decreases and shifts to higher alcohol concentrations as the steric hindrance around the hydroxyl group increases. [] This suggests that branching in this compound reduces its self-association tendencies compared to linear alcohols.
Q2: Does the choice of solvent influence the self-association behavior of this compound?
A2: Yes, the self-association of this compound is influenced by the solvent. Studies using Nuclear Magnetic Resonance (NMR) spectroscopy show that the dimerization constant, and thus the extent of self-association, varies depending on the solvent's dielectric constant. For example, dimerization is weaker in chloroform compared to cyclohexane. []
Q3: How does pressure impact the internal pressure of this compound?
A3: Interestingly, the internal pressure of this compound, unlike many other liquids, does not increase monotonically with pressure. Instead, it reaches a maximum at moderate pressures before decreasing rapidly. This behavior, observed through analysis of isothermal compressibility and isobaric coefficient of thermal expansion data, distinguishes this compound from other alkanols. []
Q4: What role does this compound play in the radical polymerization of N-isopropylacrylamide (NIPAAm)?
A4: this compound acts as both a syndiotactic-specificity inducer and an accelerator in NIPAAm radical polymerization. Its interaction with the monomer, through hydrogen bonding with the C=O group, enhances the reaction rate. The bulky structure of this compound also promotes syndiotactic specificity, leading to polymers with specific properties. []
Q5: How does chain transfer to this compound as a solvent compare to other alcohols in radical polymerization?
A5: Studies on acrylamide polymerization reveal that this compound exhibits a lower chain transfer to solvent constant (Ctr,S) compared to linear alcohols. This characteristic allows for the synthesis of polymers with higher molecular weights, making this compound a favorable solvent in specific polymerization reactions. []
Q6: How do structural modifications of the N-substituent in acrylamide monomers affect the syndiotactic specificity induced by this compound during polymerization?
A6: Research shows that the effectiveness of this compound in inducing syndiotactic specificity is influenced by the size of the N-substituent in the acrylamide monomer. While highly effective for N-isopropylacrylamide and N-n-propylacrylamide, its influence diminishes with bulkier substituents like N-benzyl and N-(1-phenylethyl) groups. In these cases, alternative specificity inducers like hexamethylphosphoramide (HMPA) become more effective. []
Q7: Can you provide an example of an analytical technique used to study the self-association of alcohols like this compound?
A7: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study the self-association of alcohols. By measuring the dilution shift of the hydroxyl proton in various solvents, researchers can determine key parameters like monomer shift, dimer shift, and dimerization constants, providing insights into the self-association behavior. []
Q8: Is there evidence of bacterial degradation pathways for tertiary alcohols like this compound?
A8: Yes, recent research highlights a novel bacterial degradation pathway for this compound. Unlike the hydroxylation pathway typically observed for tertiary alcohols, the bacterium Aquincola tertiaricarbonis L108 employs a desaturation mechanism. This process, catalyzed by the Rieske nonheme mononuclear iron oxygenase MdpJ, converts this compound to 3-methyl-1-penten-3-ol as part of its degradation pathway. []
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